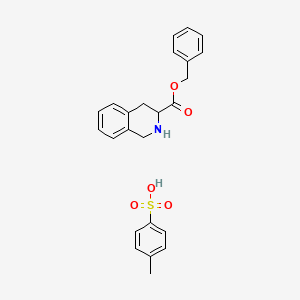

Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate 4-methylbenzenesulfonate typically involves the reaction of benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate with 4-methylbenzenesulfonic acid . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods while ensuring purity and yield optimization.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOH in aqueous solution or KOtBu in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate 4-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of steroid sulfatase, thereby blocking the local production of estrogenic steroids . This inhibition can be beneficial in treating estrogen-dependent cancers by reducing the availability of estrogen required for tumor growth .

Comparison with Similar Compounds

Similar Compounds

- Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt

- (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid benzyl ester p-toluensulfonate

Uniqueness

Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate 4-methylbenzenesulfonate is unique due to its specific structural configuration and the presence of both benzyl and 4-methylbenzenesulfonate groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Biological Activity

Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate 4-methylbenzenesulfonate, also known as Benzyl (S)-(-)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate p-toluenesulfonic acid salt, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H25NO5S

- Molecular Weight : 439.5 g/mol

- CAS Number : 137490-83-6

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 101 Ų |

| Complexity | 531 |

Antimicrobial Properties

Research indicates that isoquinoline derivatives exhibit significant antimicrobial activity. A study focusing on the synthesis of benzyl tetrahydroisoquinoline alkaloids demonstrated their potential against various bacterial strains. The compound's structure enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Antioxidant Activity

Benzyl tetrahydroisoquinoline derivatives have been noted for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of the isoquinoline structure contributes to this activity by stabilizing free radicals through electron donation .

Neuroprotective Effects

Some studies suggest that benzyl tetrahydroisoquinoline derivatives may possess neuroprotective effects. They are thought to modulate neurotransmitter systems and exhibit anti-inflammatory properties in neuronal tissues. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

The biological activity of Benzyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens.

- Receptor Modulation : It can act on neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

- Antioxidant Mechanism : By donating electrons, it neutralizes free radicals and mitigates oxidative damage.

Case Study 1: Antimicrobial Efficacy

In a study published in ResearchGate, researchers synthesized various benzyl tetrahydroisoquinoline derivatives and tested their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibition of bacterial growth at low concentrations of the compound, suggesting its potential as an antibacterial agent .

Case Study 2: Neuroprotective Properties

Another study investigated the neuroprotective effects of benzyl tetrahydroisoquinolines in a rodent model of Alzheimer's disease. The administration of the compound resulted in improved cognitive functions and reduced amyloid plaque formation in the brain. This suggests a promising avenue for further research into its therapeutic applications for neurodegenerative disorders .

Properties

IUPAC Name |

benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2.C7H8O3S/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,16,18H,10-12H2;2-5H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMBIFNNFMRIMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.